molecular formula C23H28O5 B12572433 [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

Cat. No.: B12572433
M. Wt: 384.5 g/mol
InChI Key: ZOWZWHMCIRRSTI-JNOAPTKYSA-N
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Description

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol is a complex organic compound with the molecular formula C24H30O6. It is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with a suitable diol under acidic conditions to form the dioxin ring system. This is followed by further functionalization to introduce the methanol group .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • [(4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
  • 1,3:2,4-Bis-O-[(3,4-dimethylphenyl)methylene]-D-glucitol

Properties

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

InChI

InChI=1S/C23H28O5/c1-13-5-7-17(9-15(13)3)22-25-12-20-21(28-22)19(11-24)26-23(27-20)18-8-6-14(2)16(4)10-18/h5-10,19-24H,11-12H2,1-4H3/t19-,20+,21+,22?,23?/m1/s1

InChI Key

ZOWZWHMCIRRSTI-JNOAPTKYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)CO)C

Canonical SMILES

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)CO)C

Origin of Product

United States

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